2-(Bromomethyl)-1,3-benzothiazole hydrobromide
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Overview
Description
2-(Bromomethyl)-1,3-benzothiazole hydrobromide is an organic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a bromomethyl group attached to the benzothiazole ring, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide typically involves the bromination of 1,3-benzothiazole. One common method is the reaction of 1,3-benzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3-benzothiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1,3-benzothiazole hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3-benzothiazole hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-Bromoethylamine hydrobromide
Uniqueness
2-(Bromomethyl)-1,3-benzothiazole hydrobromide is unique due to its benzothiazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective reactivity.
Properties
Molecular Formula |
C8H7Br2NS |
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Molecular Weight |
309.02 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzothiazole;hydrobromide |
InChI |
InChI=1S/C8H6BrNS.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2;1H |
InChI Key |
SGIQFIMLHHHLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CBr.Br |
Origin of Product |
United States |
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